molecular formula C15H21BO2 B1593285 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 608534-44-7

2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1593285
M. Wt: 244.14 g/mol
InChI Key: YRTKSYXHFWUPAZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has been widely used in scientific research. It is commonly referred to as BODIPY and is a fluorescent dye that is used for labeling, imaging, and tracking biological molecules in vitro and in vivo. The unique properties of BODIPY make it a valuable tool for studying biological processes and for developing new diagnostic and therapeutic agents.

Scientific Research Applications

Application 1: Synthesis of Pyrimidine Derivatives

  • Summary : The compound is used in the synthesis of new pyrimidine-containing compounds, which have potential synthetic and pharmacological interest .
  • Methods : A one-pot reaction involving primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media is used to prepare the derivatives .
  • Results : The reaction yields various derivatives with good efficiency and offers numerous hydrogen-bonding possibilities in the products .

Application 2: Organic Building Blocks

  • Summary : The compound serves as an organic building block for further chemical synthesis .
  • Methods : It is used in various chemical reactions such as reductive amination, oxidation, and reduction.
  • Results : The synthesis process involves different reagents and catalysts, leading to the formation of the desired end products.

Application 3: Phosphonic Acid Derivatives Synthesis

  • Summary : The compound is utilized in the synthesis of phosphonic acid derivatives, which are important in the development of herbicides and fungicides .
  • Methods : The synthesis involves the reaction of the compound with phosphorus halides or acids under controlled conditions .
  • Results : The resulting phosphonic acid derivatives exhibit potential as bioactive molecules in plant protection .

Application 4: Methanesulfonyl Chloride Derivatives

  • Summary : It serves as a precursor for the synthesis of methanesulfonyl chloride derivatives, which are valuable intermediates in pharmaceutical synthesis .
  • Methods : The reaction typically involves chlorosulfonation under inert conditions to prevent decomposition .
  • Results : These derivatives are crucial for the synthesis of various pharmaceuticals due to their sulfonyl functional group .

Application 5: Heterocyclic Compound Synthesis

  • Summary : The compound is used in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives with wide biological activities .
  • Methods : This includes one-pot reactions involving ninhydrin and barbituric acid to create compounds with potential therapeutic applications .
  • Results : The synthesized pyrimidine derivatives show a range of biological activities, including antibacterial and anticancer properties .

Application 6: Organic Amine Synthesis

  • Summary : It is involved in the synthesis of organic amines, which are fundamental building blocks in organic chemistry.
  • Methods : The synthesis can include various chemical reactions such as reductive amination, oxidation, and reduction.
  • Results : The process yields amines that are essential for the production of polymers, dyes, and pharmaceuticals.

Application 7: Development of Antimicrobial Agents

  • Summary : The compound is used in the development of new antimicrobial agents due to its incorporation into pyrimidine derivatives that exhibit antibacterial and antifungal activities .
  • Methods : Synthesis involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .
  • Results : The resulting compounds have shown potential as antimicrobial agents with a broad spectrum of activity .

Application 8: Synthesis of CNS Depressant Properties

  • Summary : The compound’s derivatives are explored for central nervous system (CNS) depressant properties, which could be beneficial in treating various neurological disorders .
  • Methods : The synthesis of these derivatives is achieved through reactions that provide a simple method for preparation under mild conditions .
  • Results : Some derivatives have been introduced to contain potential CNS depressant properties, which could lead to new treatments .

Application 9: Creation of Herbicidal Compounds

  • Summary : Derivatives of the compound are used in the creation of herbicidal compounds, contributing to the development of new agricultural chemicals .
  • Methods : The synthesis process involves the reaction of the compound with various reagents to produce herbicidal derivatives .
  • Results : These derivatives have the potential to be used as herbicides, providing new options for weed control .

Application 10: Anti-inflammatory and Antihypertensive Research

  • Summary : The compound is a precursor in the synthesis of compounds with anti-inflammatory and antihypertensive effects .
  • Methods : The synthesis involves complex reactions that yield derivatives with the desired biological activity .
  • Results : The synthesized compounds have shown promising results in preclinical studies for their anti-inflammatory and antihypertensive properties .

Application 11: Antiviral and Antidiabetic Drug Development

  • Summary : The compound is used in the synthesis of antiviral and antidiabetic drugs, expanding the arsenal of treatments for these conditions .
  • Methods : The synthesis of these drugs involves multi-step reactions with the compound as a key intermediate .
  • Results : The resulting drugs have shown efficacy in preclinical models, indicating their potential use in treating viral infections and diabetes .

Application 12: Synthesis of Anticonvulsant and Antioxidant Agents

  • Summary : The compound is involved in the synthesis of anticonvulsant and antioxidant agents, which are important in neurological and oxidative stress-related conditions .
  • Methods : The synthesis includes reactions that allow for the creation of compounds with multiple hydrogen-bonding possibilities .
  • Results : The products have demonstrated properties that could be beneficial in the management of convulsive disorders and oxidative stress .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTKSYXHFWUPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639927
Record name 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

608534-44-7
Record name 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608534-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
Q Zhao, XF Wu, X Xiao, ZY Wang, J Zhao… - …, 2022 - ACS Publications
Group 4 metallocene complexes Cp 2 M[OC] (Cp = η 5 -C 5 H 5 ; M = Ti (1) or Zr (2); [OC] = κ 2 -O,C-OC 6 H 2 -2-CPh 2 -4,6- t Bu 2 ) supported with a redox-active bidentate O,C-ligand …
Number of citations: 3 pubs.acs.org

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